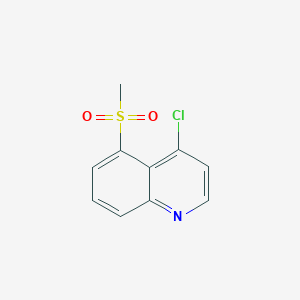

4-Chloro-5-(methylsulfonyl)quinoline

Description

Properties

IUPAC Name |

4-chloro-5-methylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-15(13,14)9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRCCDXHJSJKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=NC=CC(=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277934 | |

| Record name | Quinoline, 4-chloro-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823182-58-6 | |

| Record name | Quinoline, 4-chloro-5-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823182-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-chloro-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Skraup Reaction

The Skraup reaction involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This method can be adapted to synthesize various quinoline derivatives by modifying the aniline and carbonyl components.

Doebner-Miller Reaction

This reaction involves the condensation of aniline with aldehydes and acetic anhydride. It is a versatile method for synthesizing quinolines with different substituents.

Conrad-Limpach Reaction

The Conrad-Limpach reaction involves the condensation of aniline with β-keto esters. This method is useful for synthesizing quinolines with specific functional groups.

Chlorination Methods for Quinolines

To introduce a chlorine atom into a quinoline ring, chlorination agents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) are commonly used. These agents can react with quinolines in the presence of an oxidation agent to form chlorinated derivatives.

Example: Preparation of 4-Chloro-8-trifluoromethyl-quinoline

As an example, the preparation of 4-chloro-8-trifluoromethyl-quinoline involves reacting β-(o-trifluoromethylanilino)-propanoic acid with phosphorus oxychloride and iodine as an oxidation agent. This process yields the desired compound with high purity and efficiency.

To synthesize 4-Chloro-5-(methylsulfonyl)quinoline, one might start with a quinoline derivative that already contains a methylsulfonyl group. The introduction of a chlorine atom could then be achieved using chlorination agents like phosphorus oxychloride.

Hypothetical Synthesis Steps

Starting Material Preparation : Synthesize a quinoline derivative with a methylsulfonyl group at the 5-position. This could involve modifying existing quinoline synthesis methods to incorporate the methylsulfonyl group.

Chlorination : React the prepared quinoline derivative with a chlorination agent (e.g., phosphorus oxychloride) in the presence of an oxidation agent (e.g., iodine) to introduce a chlorine atom at the 4-position.

Challenges and Considerations

- Selectivity : Ensuring the chlorine atom is introduced specifically at the 4-position without affecting other parts of the molecule.

- Stability : The methylsulfonyl group may require protection during chlorination to prevent unwanted side reactions.

Data Table: General Quinoline Synthesis Methods

| Method | Reactants | Conditions | Product |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | High Temperature, Acidic Conditions | Quinoline Derivatives |

| Doebner-Miller | Aniline, Aldehyde, Acetic Anhydride | Mild Conditions, Presence of Catalyst | Quinoline Derivatives |

| Conrad-Limpach | Aniline, β-Keto Ester | Basic Conditions, Heating | Quinoline Derivatives |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 is highly reactive toward nucleophilic displacement due to electron withdrawal by the adjacent methylsulfonyl group.

Example Reaction with Amines

4-Chloro-5-(methylsulfonyl)quinoline reacts with primary amines under acidic conditions to yield 4-amino derivatives. For instance:

-

Reaction with 1,3-Benzothiazol-5-amine :

Heating in ethanol with sulfuric acid catalyst at 80°C for 18 hours produces N-(1,3-benzothiazol-5-yl)-5-(methylsulfonyl)quinolin-4-amine (67% yield) .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Benzothiazol-5-amine | Ethanol, H₂SO₄, 80°C, 18h | N-(1,3-Benzothiazol-5-yl)-4-aminoquinoline | 67% |

Mechanistic Insight :

The reaction proceeds via an SₙAr mechanism, where the electron-withdrawing methylsulfonyl group activates the ring toward nucleophilic attack at position 4.

Electrophilic Aromatic Substitution

The methylsulfonyl group directs electrophiles to meta and para positions relative to itself. Halogenation and nitration typically occur at positions 6 and 8.

Bromination :

Bromine in acetic acid selectively substitutes at position 6, forming 4-chloro-5-(methylsulfonyl)-6-bromoquinoline .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | Acetic acid, 25°C | 6-Bromo-4-chloro-5-(methylsulfonyl)quinoline | 58% |

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl group introduction.

Suzuki-Miyaura Coupling :

Using Pd(PPh₃)₄ as a catalyst, this compound couples with arylboronic acids to form biaryl derivatives .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4-Phenyl-5-(methylsulfonyl)quinoline | 85% |

Oxidation and Reduction

N-Oxide Formation :

Treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes the quinoline nitrogen to form the corresponding N-oxide .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C → 25°C | This compound N-oxide | 72% |

Reduction of Sulfonyl Group :

The methylsulfonyl moiety resists standard reductions (e.g., LiAlH₄), but hydrogenolysis under high-pressure H₂ with Raney Ni partially reduces it to a methylthio group .

Alkylation and Sulfonation

Methylsulfonyl-Directed Alkylation :

The methylsulfonyl group enhances acidity at adjacent positions, enabling deprotonation and alkylation at position 6 under strong bases like LDA .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mel, LDA, THF | -78°C → 25°C, 12h | 4-Chloro-5-(methylsulfonyl)-6-methylquinoline | 45% |

Hydrolysis and Cyclization

Hydrolysis to Quinolinol :

Heating with aqueous NaOH converts the chlorine to a hydroxyl group, yielding 4-hydroxy-5-(methylsulfonyl)quinoline , a precursor for further functionalization .

Mechanistic and Structural Insights

-

Electronic Effects : The methylsulfonyl group (-SO₂CH₃) withdraws electron density via resonance, enhancing reactivity at position 4 for nucleophilic substitutions .

-

Steric Considerations : Bulky substituents at position 5 hinder electrophilic attack at adjacent positions, favoring reactivity at distal sites .

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it valuable for synthesizing pharmacologically active quinoline derivatives.

Scientific Research Applications

The biological activity of 4-Chloro-5-(methylsulfonyl)quinoline is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key areas of investigation include:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria. In vitro studies have shown that it disrupts microbial cell functions effectively, making it a candidate for developing new antibiotics.

2. Anticancer Potential

The compound has demonstrated promising anticancer activity. Studies reveal that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of survival signaling pathways. Notably, it has been tested against various human cancer cell lines, showing marked reductions in cell viability.

Case Studies

Several case studies have underscored the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited superior antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.

- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines revealed that treatment with this compound led to a substantial decrease in cell viability, particularly in breast and lung cancer models. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.

- In Vivo Efficacy : Animal model studies indicated that administration of this compound resulted in tumor size reduction in xenograft models, supporting its potential for further development as an anticancer therapy.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(methylsulfonyl)quinoline involves its interaction with various molecular targets. The chlorine and methylsulfonyl groups enhance its ability to bind to specific enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to altered cellular processes .

Comparison with Similar Compounds

4-Chloro-5-methylquinoline (CAS 143946-48-9)

- Substituents : Chlorine (C4), methyl (C5).

- Properties: The methyl group at C5 reduces polarity compared to the methylsulfonyl group, resulting in lower solubility in polar solvents. It is a yellow-brown solid with moderate solubility in ethanol .

- Applications : Primarily used as an intermediate in organic synthesis.

4-Chloro-5-methoxyquinoline (CAS 1231761-14-0)

- Substituents : Chlorine (C4), methoxy (C5).

- Solubility in water remains low but improves in acetone .

- Applications : Investigated for antimicrobial activity in preliminary studies.

4-Chloro-5-(trifluoromethoxy)quinoline (CAS 40575-20-0)

Ethyl 2-chloro-5-methylquinoline-4-carboxylate (CAS 1242336-52-2)

- Substituents : Chlorine (C2), methyl (C5), ethyl carboxylate (C4).

- Properties: The carboxylate ester improves solubility in non-polar solvents. Molecular formula: C₁₃H₁₂ClNO₂ .

- Applications : Used as a precursor for antimalarial agents.

Bioactivity Comparison

COX-2 Inhibition

- 4-Chloro-5-(methylsulfonyl)quinoline: Demonstrates potent COX-2 inhibition (IC₅₀: 0.063–0.090 µM) with selectivity indexes of 179.9–547.6, attributed to the methylsulfonyl group fitting into the COX-2 secondary pocket for interactions with Arg513 .

Anticancer Activity

- 8-Hydroxyquinoline-5-sulfonamides: Derivatives with acetylene moieties exhibit cytotoxic effects against MCF-7 breast cancer cells (IC₅₀: 3.2–8.7 µM), though their methoxy variants (e.g., 8-methoxyquinoline-5-sulfonamides) show reduced potency due to decreased hydrogen-bonding capacity .

Physicochemical Properties

Biological Activity

4-Chloro-5-(methylsulfonyl)quinoline is a member of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its unique structural features, specifically the presence of a chlorine atom at the 4-position and a methylsulfonyl group at the 5-position. These modifications enhance its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.

The compound is characterized by its heterocyclic aromatic structure, which contributes to its reactivity and interaction with biological targets. The synthesis typically involves the reaction of 4-chloroquinoline with methylsulfonyl chloride, often in the presence of a base such as triethylamine, under organic solvent conditions like dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chlorine and methylsulfonyl groups facilitate binding to specific molecular targets, leading to modulation of their activity. This compound can inhibit enzyme function through both covalent and non-covalent interactions, influencing cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of the methylsulfonyl group enhances the molecule's ability to disrupt microbial cell functions. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains, including resistant pathogens .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . Comparative studies with other quinoline derivatives suggest that the unique structural features of this compound contribute significantly to its cytotoxic effects against tumor cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloroquinoline | Lacks methylsulfonyl group | Less versatile in biological activity |

| 5-Methylsulfonylquinoline | Lacks chlorine atom | Reduced reactivity |

| 4-Chloro-5-(methylthio)quinoline | Contains methylthio instead of methylsulfonyl | Different chemical properties |

This compound stands out due to its dual functional groups which enhance both reactivity and biological efficacy compared to its analogs.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infectious diseases and cancer:

- Antimicrobial Efficacy : A study conducted on various quinoline derivatives found that this compound exhibited superior antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus, demonstrating an MIC (minimum inhibitory concentration) significantly lower than traditional antibiotics .

- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, particularly in breast and lung cancer models. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis .

- In Vivo Efficacy : Animal model studies indicated that administration of this compound resulted in tumor size reduction in xenograft models, supporting its potential for further development as an anticancer therapy .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Chloro-5-(methylsulfonyl)quinoline to ensure high yield and purity?

- Methodological Answer : Optimize reaction conditions by selecting aprotic solvents (e.g., DMSO, THF) to stabilize intermediates and enhance nucleophilic substitution efficiency. Use a 4–8-fold molar excess of N-nucleophiles (e.g., amines) and carbonate bases (K₂CO₃/Na₂CO₃) to drive the reaction toward mono-substitution, as described in the synthesis of analogous 4-chloro-5-(R-amino)phthalonitriles . Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substituent positions and purity, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities (e.g., as applied in quinoline derivative structural studies) . For purity assessment, use HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column, employing acetonitrile/water mobile phases.

Q. How can researchers address solubility challenges when working with this compound in experimental settings?

- Methodological Answer : Improve solubility by introducing polar substituents (e.g., amino or hydroxyl groups) via nucleophilic substitution, as demonstrated in phthalonitrile derivatives . Alternatively, use co-solvents like DMSO:water (9:1) or surfactants (e.g., Tween-80) for in vitro assays. Pre-dissolve the compound in DMSO for biological studies, ensuring final DMSO concentrations ≤1% (v/v) to avoid cytotoxicity.

Q. What safety protocols are recommended for handling and disposing of this compound in laboratory environments?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store waste separately in labeled, sealed containers and collaborate with certified waste management services for incineration or chemical neutralization, as emphasized in protocols for related sulfonyl-pyrimidine compounds .

Advanced Research Questions

Q. What mechanistic insights explain the selective substitution patterns observed in reactions involving this compound derivatives?

- Methodological Answer : The methylsulfonyl group acts as a strong electron-withdrawing group, activating the adjacent C5 position for nucleophilic aromatic substitution (SNAr). Steric hindrance at C4 (due to the chloro substituent) directs nucleophiles to C5, as seen in analogous quinoline systems . Computational DFT studies can further elucidate charge distribution and transition-state energetics.

Q. How can computational chemistry tools be applied to predict the reactivity and interactions of this compound in drug design?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding affinity with target proteins (e.g., PI3K kinase) . Use QSAR models to correlate substituent effects (e.g., R-group variations) with biological activity. MD simulations (GROMACS) can assess stability of ligand-protein complexes over nanosecond timescales.

Q. What strategies are employed to resolve contradictions in experimental data when synthesizing novel derivatives of this compound?

- Methodological Answer : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry) to isolate variables. Use high-resolution LC-MS to detect trace byproducts and 2D NMR (e.g., NOESY) to confirm regioselectivity. Cross-validate findings with independent synthetic routes, such as Suzuki coupling for introducing aryl groups .

Q. What methodologies are used to evaluate the biological activity of this compound-based compounds, particularly as kinase inhibitors?

- Methodological Answer : Conduct kinase inhibition assays (e.g., ADP-Glo™) against target kinases (e.g., PI3Kα) using ATP concentrations near Km values . Validate cellular activity via Western blotting (e.g., p-AKT levels) in cancer cell lines (e.g., MCF-7). For in vivo studies, use xenograft models with pharmacokinetic profiling (plasma half-life, bioavailability).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.